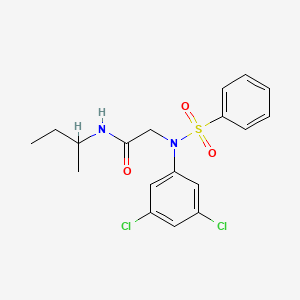![molecular formula C12H23NO B4935846 [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B4935846.png)
[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Applications De Recherche Scientifique
[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol has been used to investigate the function of the NMDA receptor in synaptic plasticity, learning, and memory. It has also been used to study the role of the NMDA receptor in pain perception, neurodegenerative diseases, and psychiatric disorders.
Mécanisme D'action
[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol is a competitive antagonist of the NMDA receptor. It binds to the same site as the co-agonist glycine, which prevents the activation of the receptor by glutamate. This results in a decrease in calcium influx into the neuron, which is necessary for the induction of long-term potentiation (LTP) and synaptic plasticity.
Biochemical and Physiological Effects
[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol has been shown to have a number of biochemical and physiological effects. It has been shown to block LTP induction in the hippocampus, which is important for learning and memory. It has also been shown to block the development of neuropathic pain in animal models. In addition, [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific role of the NMDA receptor in various physiological and pathological processes. However, one limitation of using [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol is its short half-life, which requires frequent administration in experiments.
Orientations Futures
There are several future directions for research on [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol. One area of research is the development of more potent and selective NMDA receptor antagonists. Another area of research is the investigation of the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the use of [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol in combination with other drugs, such as opioids, for the treatment of chronic pain is an area of active research.
Conclusion
In conclusion, [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol is a synthetic compound that has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol is a potent and selective antagonist of the NMDA receptor and has been shown to have a number of biochemical and physiological effects. While there are some limitations to using [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol in lab experiments, its selectivity for the NMDA receptor makes it a valuable tool for investigating the role of this receptor in various processes. There are several future directions for research on [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol, including the development of more potent and selective NMDA receptor antagonists and the investigation of the role of the NMDA receptor in neurodegenerative diseases.
Méthodes De Synthèse
[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol can be synthesized by reacting cyclohexylmethylamine with pyrrolidine-2-carboxaldehyde in the presence of sodium borohydride. The resulting [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol is a white crystalline powder that is soluble in water and organic solvents.
Propriétés
IUPAC Name |
[1-(cyclohexylmethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h11-12,14H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOPWCAPWWHEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chlorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4935795.png)
![2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4935799.png)
![methyl 4-[5-{3-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4935807.png)



![1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride](/img/structure/B4935833.png)

![10-acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4935851.png)


![2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4935861.png)
![4-{4-[(E)-(3,4-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B4935867.png)